

Crystal structure analysis of 6-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6-Chloro-2,8-dimethyl-4-quinolinol

CAS No.: 21629-49-2

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An In-Depth Technical Guide to the Crystal Structure Analysis of **6-Chloro-2,8-dimethyl-4-quinolinol**

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-quinolinol derivatives are of significant interest due to their diverse biological activities. This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of a specific, promising derivative: **6-Chloro-2,8-dimethyl-4-quinolinol**. We move beyond simple protocols to deliver a self-validating analytical narrative, integrating single-crystal X-ray diffraction (SCXRD), spectroscopic corroboration, and advanced computational modeling. This document is designed to equip researchers with the expertise to not only determine a crystal structure but to deeply understand the intermolecular forces that govern its solid-state architecture, a critical aspect for drug development, polymorphism studies, and materials science.

The Rationale: Why a Meticulous Structural Analysis is Imperative

The precise three-dimensional arrangement of atoms and molecules in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, bioavailability, and ultimately, its therapeutic efficacy. For a potential drug candidate like **6-Chloro-2,8-dimethyl-4-**

quinolinol, a substituted quinoline derivative with potential applications in antimicrobial or anticancer therapies, a definitive structural elucidation is the foundational step in its development pipeline.[2][3]

This guide employs a multi-faceted approach, championing the principle that a robust structural conclusion is not derived from a single experiment but from the convergence of complementary techniques. We will establish the definitive molecular structure through SCXRD and then use spectroscopic and computational methods to validate this finding and provide deeper insights into the non-covalent interactions that stabilize the crystal packing.

Material Provenance: Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of high-purity material. While various methods exist for quinoline synthesis[4][5], the Conrad-Limpach reaction or the Gould-Jacobs reaction are common choices for constructing the 4-hydroxyquinoline core.[2] The critical subsequent step is obtaining single crystals of sufficient quality for diffraction studies.

Experimental Protocol: Slow Evaporation Crystallization

Slow evaporation is a reliable technique for growing high-quality single crystals suitable for X-ray diffraction.[6] The principle involves gradually increasing the solute concentration to a state of supersaturation, from which crystals can nucleate and grow.

- **Solvent Selection:** Screen various solvents and solvent mixtures (e.g., ethanol, methanol, chloroform, ethyl acetate, and their combinations) to find a system where **6-Chloro-2,8-dimethyl-4-quinolinol** has moderate solubility.
- **Solution Preparation:** Prepare a near-saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a syringe filter (0.22 μm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
- **Evaporation Control:** Cover the vial with a cap or parafilm containing a few small perforations. The number and size of these holes are critical variables that control the rate of evaporation. A slower rate generally yields larger, higher-quality crystals.

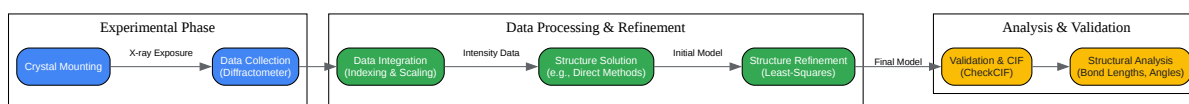
- Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant, controlled temperature.
- Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like crystals appear, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.

The Cornerstone Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal gold standard for determining the atomic arrangement within a crystalline solid. It provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow: From Crystal to Structure

The SCXRD workflow is a systematic process that demands precision at every stage.



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Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis.

Data Interpretation: A Hypothetical Structure for 6-Chloro-2,8-dimethyl-4-quinolinol

While no public crystal structure exists for this specific molecule^[7], we can propose a plausible dataset based on analyses of similar chloro- and dimethyl-substituted quinolines.^{[8][9][10]} This allows us to demonstrate the interpretation process.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₁ H ₁₀ ClNO
Formula Weight	207.65 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.518(2)
b (Å)	14.113(4)
c (Å)	9.456(3)
β (°)	98.54(1)
Volume (Å ³)	993.5(5)
Z	4
Temperature (K)	100(2)
Radiation (λ, Å)	Mo Kα (0.71073)
Final R indices [I > 2σ(I)]	R ₁ = 0.045, wR ₂ = 0.118
Goodness-of-fit on F ²	1.05

Analysis of these hypothetical results would reveal key structural features. The quinoline ring system would be confirmed as essentially planar.[10] The bond lengths and angles would be compared to established values for quinoline derivatives to ensure they fall within expected ranges.[11] For instance, the C-Cl, C-N, and C=O bond lengths would be scrutinized. The planarity and torsion angles would reveal the conformation of the methyl groups relative to the quinoline ring.

Spectroscopic Corroboration: A Self-Validating System

Spectroscopic data provide an independent confirmation of the molecular structure determined by SCXRD.

NMR Spectroscopy: Mapping the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity of the molecule in solution.[\[12\]](#)

Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , due to the hydroxyl proton) in an NMR tube.[\[12\]](#)
- Acquisition: Acquire ^1H and ^{13}C spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.[\[12\]](#)
- Analysis: Correlate the observed chemical shifts, coupling constants, and integration values with the proposed structure. 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.[\[13\]](#)

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Position	¹ H Shift (ppm)	¹³ C Shift (ppm)	Notes
2-CH ₃	~2.4	~18	Singlet, methyl group adjacent to nitrogen.
3-H	~6.1	~108	Singlet, isolated proton.
4-OH	~11.5	-	Broad singlet, exchangeable proton.
4-C	-	~175	Carbonyl carbon in the quinolinol tautomer.
5-H	~7.8	~125	Doublet, ortho-coupling to H-7 (meta to Cl).
6-Cl	-	~128	Carbon bearing the chloro substituent.
7-H	~7.4	~122	Doublet, ortho-coupling to H-5.
8-CH ₃	~2.5	~17	Singlet, methyl group on the benzene ring.
Ring Junctions	-	~121, ~138, ~148	Quaternary carbons with complex shifts influenced by all substituents.

Note: These are estimated values based on known substituent effects on the quinoline ring system.[\[12\]](#)[\[14\]](#)[\[15\]](#)

FT-IR and UV-Vis Spectroscopy

- Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups by their characteristic vibrational frequencies. For our compound, key peaks would include a broad O-H stretch (~3400-3200 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), a C=O

stretch ($\sim 1650\text{ cm}^{-1}$), C=C and C=N stretches in the aromatic region ($1600\text{-}1450\text{ cm}^{-1}$), and a C-Cl stretch ($\sim 750\text{ cm}^{-1}$).[\[15\]](#)[\[16\]](#)

- UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol, reveals information about the electronic transitions within the conjugated π -system of the quinoline ring.[\[17\]](#) Characteristic absorption bands for substituted quinolines are expected, and their positions (λ_{max}) can be correlated with computational predictions.[\[17\]](#)

Computational Chemistry: Illuminating Intermolecular Forces

Computational methods provide a powerful lens to examine the electronic structure and, crucially, the non-covalent interactions that are fundamental to crystal packing but are only inferred from diffraction data.

Density Functional Theory (DFT)

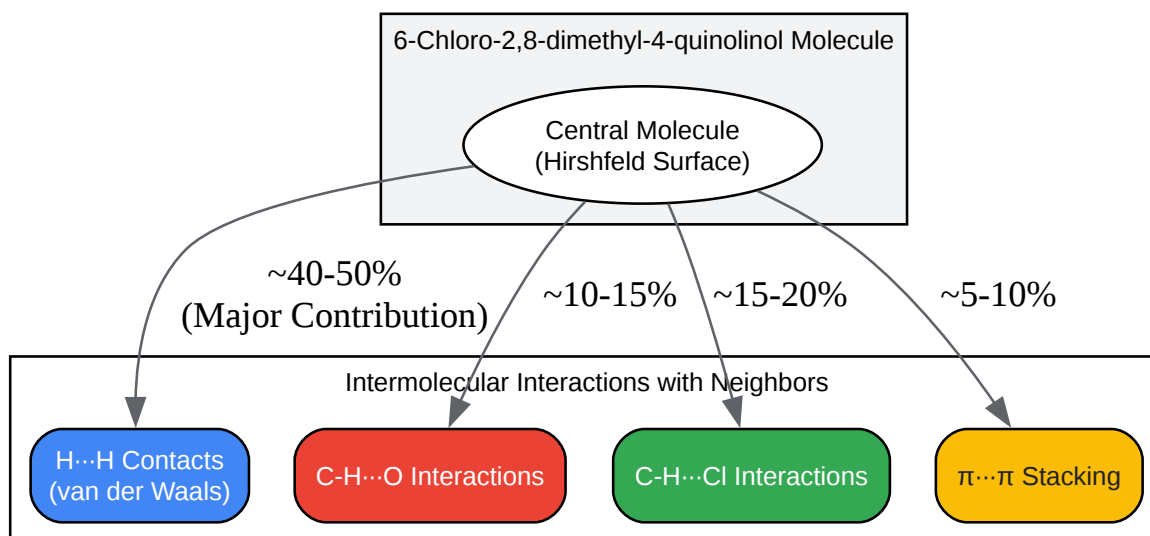
DFT calculations are performed to optimize the geometry of a single molecule in the gas phase.[\[18\]](#)[\[19\]](#) Comparing the bond lengths and angles of this optimized structure with the experimental SCXRD data provides insight into the effects of the crystal packing forces on the molecular geometry.[\[14\]](#) A high level of agreement validates both the experimental result and the chosen computational model (e.g., B3LYP functional with a 6-311+G(d,p) basis set).[\[16\]](#)

Hirshfeld Surface Analysis: Visualizing Crystal Packing

Hirshfeld surface analysis is a transformative tool for visualizing and quantifying intermolecular interactions within a crystal.[\[20\]](#)[\[21\]](#) The surface is generated by partitioning the crystal electron density into regions associated with each molecule.[\[22\]](#)

- d_{norm} Surface: This surface is mapped with a color scale that highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white regions represent contacts at the vdW distance, and blue regions signify longer contacts.[\[23\]](#) For **6-Chloro-2,8-dimethyl-4-quinolinol**, we would anticipate potential red spots corresponding to O-H \cdots N or O-H \cdots O hydrogen bonds, as well as weaker C-H \cdots O and C-H \cdots Cl interactions.[\[9\]](#)[\[24\]](#)

- 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (d_i) versus outside (d_e).^{[23][25]} The percentage contribution of different types of contacts can be precisely quantified.



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Caption: Key intermolecular interactions quantifiable by Hirshfeld analysis.

Analysis of the 2D fingerprint plots would likely show that H...H contacts comprise the largest percentage of the surface area, a common feature in organic molecules.^[23] Sharp spikes in the plots would correspond to specific, directional interactions like hydrogen bonds, while more diffuse regions would represent weaker, less specific contacts like van der Waals forces.^[25]

Conclusion: An Integrated Structural Narrative

The structural analysis of **6-Chloro-2,8-dimethyl-4-quinolinol** is complete only when all data streams converge into a single, coherent narrative. The SCXRD experiment provides the definitive, high-resolution map of the crystal lattice. This structure is then validated at the molecular level by NMR, FT-IR, and UV-Vis spectroscopy, confirming that the molecule crystallized is indeed the correct one. Finally, DFT and Hirshfeld surface analysis provide a quantitative and visual understanding of why the molecules adopt their observed packing arrangement, detailing the hierarchy of intermolecular forces—from strong hydrogen bonds to weaker halogen interactions and van der Waals forces—that collectively stabilize the crystal.

This integrated understanding is paramount for predicting and controlling the solid-state properties of this promising quinolinol derivative.

References

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [20](#)
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem. [12](#)
- Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate. [18](#)
- The Hirshfeld Surface. CrystalExplorer. [22](#)
- Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [21](#)
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [26](#)
- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [19](#)
- Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. [25](#)
- Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [23](#)
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESIS. [16](#)
- Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. [24](#)
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. [17](#)

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem. [13](#)
- Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Taylor & Francis Online. [11](#)
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC. [27](#)
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)–C(sp²) bond scission of styrenes. Beilstein Journals. [4](#)
- 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Taylor & Francis Online. [14](#)
- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem. [8](#)
- Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [15](#)
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem. [6](#)
- 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. PMC. [28](#)
- Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Benchchem. [2](#)
- Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. PMC. [9](#)
- A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential. Benchchem. [1](#)
- 4-Chloro-2,5-dimethylquinoline. PMC. [10](#)

- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. [3](#)
- **6-Chloro-2,8-dimethyl-4-quinolinol**. PubChem. [7](#)
- Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. [5](#)

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- [1. benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- [2. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [3. pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 4. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)-C(sp²) bond scission of styrenes [beilstein-journals.org]
- [5. eijppr.com](https://eijppr.com) [eijppr.com]
- [6. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 7. 6-Chloro-2,8-dimethyl-4-quinolinol | C₁₁H₁₀CINO | CID 16449552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- [8. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 9. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxy-quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- [11. tandfonline.com](https://tandfonline.com) [tandfonline.com]
- [12. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [13. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]

- [14. tandfonline.com \[tandfonline.com\]](https://tandfonline.com)
- [15. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [16. abis-files.ankara.edu.tr \[abis-files.ankara.edu.tr\]](https://abis-files.ankara.edu.tr)
- [17. journalofappliedbioanalysis.com \[journalofappliedbioanalysis.com\]](https://journalofappliedbioanalysis.com)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances \(RSC Publishing\) DOI:10.1039/D4RA03961K \[pubs.rsc.org\]](#)
- [20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals \[scirp.org\]](#)
- [21. Hirshfeld surface analysis - CrystEngComm \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [22. crystalexplorer.net \[crystalexplorer.net\]](https://crystalexplorer.net)
- [23. biointerfaceresearch.com \[biointerfaceresearch.com\]](https://biointerfaceresearch.com)
- [24. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry \[eurjchem.com\]](#)
- [25. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [26. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- [27. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [28. 8-Hydroxy-5-\(hydroxymethyl\)quinolin-1-ium chloride - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Crystal structure analysis of 6-Chloro-2,8-dimethyl-4-quinolinol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1628497#crystal-structure-analysis-of-6-chloro-2-8-dimethyl-4-quinolinol\]](https://www.benchchem.com/product/b1628497#crystal-structure-analysis-of-6-chloro-2-8-dimethyl-4-quinolinol)

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